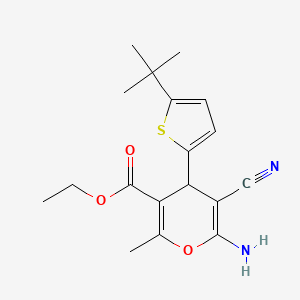![molecular formula C16H19N3O3 B11112898 N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11112898.png)
N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with phenol: The oxadiazole intermediate is then coupled with a phenol derivative to form the phenoxy group.
Introduction of the cyclopropyl group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-cyclopropyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with other oxadiazole derivatives, such as:
N-cyclopropyl-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: This compound has a similar structure but with a fluorine atom, which can alter its biological activity and chemical reactivity.
N-cyclopropyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: The presence of a methyl group can influence the compound’s properties, making it more or less effective in certain applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-cyclopropyl-2-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C16H19N3O3/c1-10(2)15-18-16(22-19-15)11-3-7-13(8-4-11)21-9-14(20)17-12-5-6-12/h3-4,7-8,10,12H,5-6,9H2,1-2H3,(H,17,20) |
InChI Key |
GXIGHFRLSSXMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=C(C=C2)OCC(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11112815.png)
![ethyl 5-acetyl-2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11112825.png)
![1-({[(1Z)-1-phenylethylidene]amino}oxy)ethanone](/img/structure/B11112828.png)
![2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11112829.png)
![2-(4-bromophenyl)-4-(4-{4-[2-(4-bromophenyl)-4-(4-nitrophenyl)-1H-imidazol-5-yl]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11112835.png)
![[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid](/img/structure/B11112844.png)
![2,4-Diamino-6-(phenylamino)thieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11112852.png)
![1,1'-Decane-1,10-diylbis[3-(3-chloro-4-methoxyphenyl)urea]](/img/structure/B11112856.png)



![3-carbamoyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium](/img/structure/B11112879.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B11112888.png)
![4,4,11,11-tetramethyl-N-[1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11112894.png)
